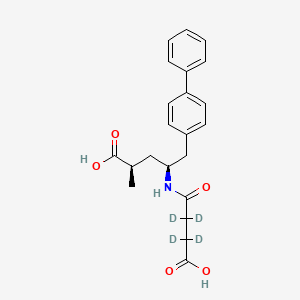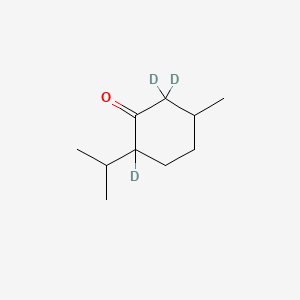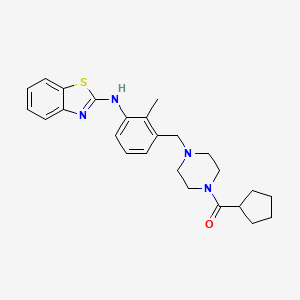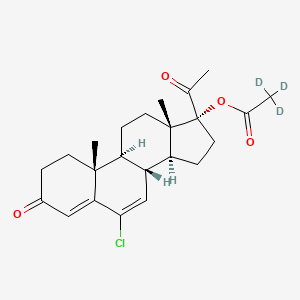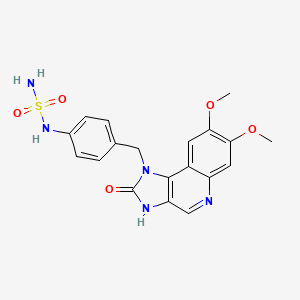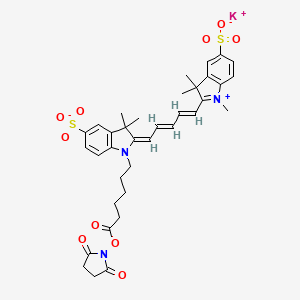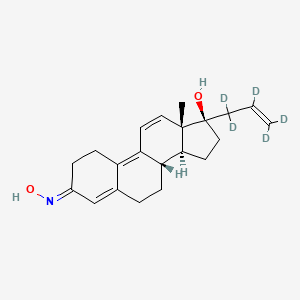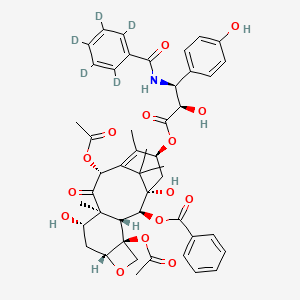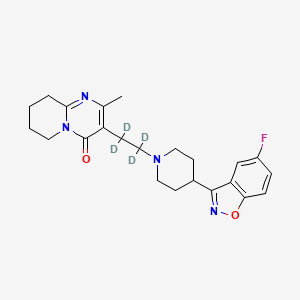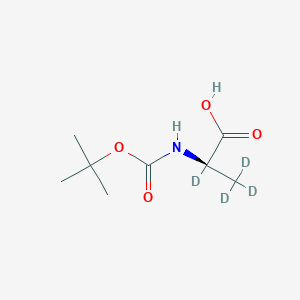
D-Alanine-2,3,3,3-D4-N-T-boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine-2,3,3,3-D4-N-T-boc: is a labelled form of D-Alanine, an amino acid that is non-essential for humans. This compound is particularly significant in the glucose-alanine cycle, which is crucial for energy production and metabolism. The compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D-Alanine-2,3,3,3-D4-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butyloxycarbonyl (Boc) group. The deuterium labelling is achieved by incorporating deuterium atoms at specific positions in the molecule. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet the standards required for scientific research.
Análisis De Reacciones Químicas
Types of Reactions: : D-Alanine-2,3,3,3-D4-N-T-boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like trifluoroacetic acid for Boc group removal.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: : D-Alanine-2,3,3,3-D4-N-T-boc is used in isotope labelling studies to track and analyze biochemical pathways. Its stable isotope labelling allows for precise quantification and analysis in various chemical reactions.
Biology: : In biological research, the compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological systems helps in understanding the role of D-Alanine in various physiological processes.
Medicine: : The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labelling provides accurate data on drug metabolism and interactions.
Industry: : In the industrial sector, this compound is used in the production of labelled compounds for research and development. It is also used in quality control processes to ensure the purity and efficacy of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of D-Alanine-2,3,3,3-D4-N-T-boc involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labelling allows for precise tracking of the compound through various biochemical processes. The molecular targets and pathways involved include the glucose-alanine cycle and other metabolic pathways where D-Alanine plays a crucial role.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine-2,3,3,3-D4: Another deuterium-labelled amino acid used in similar research applications.
DL-Alanine-2,3,3,3-D4: A racemic mixture of D- and L-Alanine with deuterium labelling.
N-tert-Butoxycarbonyl-D-alanine: A non-labelled form of D-Alanine with a Boc protective group.
Uniqueness: : D-Alanine-2,3,3,3-D4-N-T-boc is unique due to its specific deuterium labelling and Boc protection, which makes it highly useful in precise biochemical studies. Its stable isotope labelling provides an advantage in tracking and quantifying biochemical processes with high accuracy.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
(2R)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,5D |
Clave InChI |
QVHJQCGUWFKTSE-LCWPNRBJSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


